1,3-Bis(1,1,2,2-tetrafluoroetoxi)benceno

Descripción general

Descripción

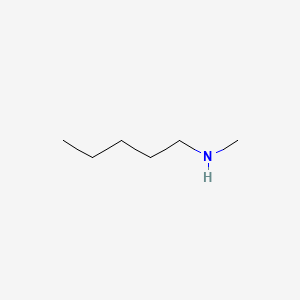

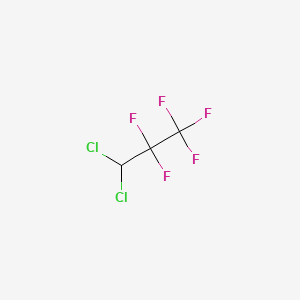

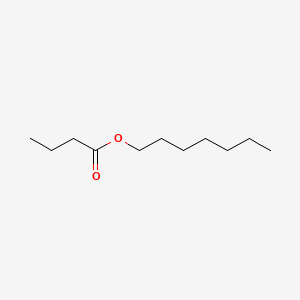

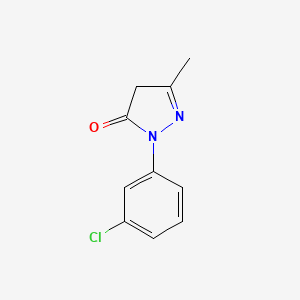

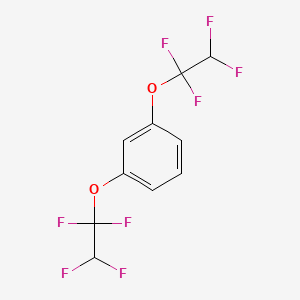

1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a chemical compound with the CAS Number: 3914-19-0. Its molecular weight is 310.14 and its IUPAC name is 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene . It is a liquid at ambient temperature .

Molecular Structure Analysis

The molecular formula of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene is C10H6F8O2 . The InChI code for this compound is 1S/C10H6F8O2/c11-7(12)9(15,16)19-5-2-1-3-6(4-5)20-10(17,18)8(13)14/h1-4,7-8H .Physical and Chemical Properties Analysis

1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a liquid at ambient temperature . It has a boiling point of 78-79°C at 10 mmHg .Aplicaciones Científicas De Investigación

Baterías de Litio-Metal

Este compuesto se ha utilizado en el desarrollo de baterías de litio-metal (LMB). Es parte de un electrolito parcialmente y débilmente solvatante (PWSE) que permite el ciclo estable de LMB a voltajes altos dentro de un amplio rango de temperatura . El entorno local del electrolito se modula utilizando una baja concentración de sal de 1.3 M .

Ajuste de la Estructura de Solvatación del Electrolito

1,3-Bis(1,1,2,2-tetrafluoroetoxi)benceno se utiliza para ajustar la estructura de solvatación del electrolito en las baterías de litio-metal. Este ajuste mejora la reversibilidad electroquímica de los ánodos de litio-metal y facilita la realización de cátodos de alta capacidad para LMB .

Construcción de la Interfaz Electrodo-Electrolito

Este compuesto contribuye a la construcción de interfaces estables electrodo-electrolito en baterías de litio-metal. Las interfaces estables mejoran la durabilidad de la oxidación de los electrolitos basados en éter .

Funcionamiento de la Batería de Alto Voltaje

El compuesto es parte de un electrolito que permite la construcción de celdas completas Li|LiCoO2 de 4.4 V con una larga vida útil y una alta capacidad de área de 3.12 mA h cm−2 .

Funcionamiento de la Batería de Amplio Rango de Temperatura

this compound se utiliza en electrolitos que permiten que las baterías de litio-metal funcionen en un amplio rango de temperatura .

Formación de Estructura Incorporada de Aniones

Este compuesto contiene dos átomos de oxígeno que se coordinan débilmente con los iones Li+; transforma la estructura de solvatación del electrolito dominada por 1,2-dimetoxietano a una estructura más incorporada de aniones .

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Mode of Action

It’s known that the compound contains two oxygen atoms that can weakly coordinate with li+ ions . This property might influence its interaction with its targets.

Biochemical Pathways

It’s known that the compound can modulate the electrolyte local environment in lithium-metal batteries (LMBs) through a low-salt concentration , which might suggest its involvement in ion transport pathways.

Result of Action

Its known property of weak coordination with Li+ ions suggests it might influence ion transport and related cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene . For instance, it’s known that the compound enables the stable cycling of LMBs at high voltages within a wide-temperature range . This suggests that temperature could be a significant environmental factor influencing its action.

Propiedades

IUPAC Name |

1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-2-1-3-6(4-5)20-10(17,18)8(13)14/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSNJTVHTSPYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063232 | |

| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3914-19-0 | |

| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3914-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-bis(1,1,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003914190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.